
1-(4-Nitrobenzyl) indole-4-carbaldehyde
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Overview
Description
1-(4-Nitrobenzyl) indole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
1-(4-Nitrobenzyl) indole-4-carbaldehyde has demonstrated promising antitumor properties, particularly against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit the growth of human colon, prostate, and lung cancer cell lines with IC50 values ranging from 0.56 to 0.83 µM .
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Case Studies :
- A study evaluated a series of indole derivatives, including those based on this compound, which exhibited potent cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
- Another investigation highlighted that compounds derived from this structure showed significant inhibitory effects on multidrug-resistant bacterial strains, suggesting a dual role in anticancer and antimicrobial activity .
Antimicrobial Applications
The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.
- Efficacy Against Bacterial Strains : Research indicates that derivatives of this compound have effective Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria. For example, compounds were found to inhibit strains of Staphylococcus aureus and Klebsiella pneumoniae at concentrations lower than 100 μg/ml .
- Case Studies :
Biochemical Research Applications
Beyond its direct applications in pharmacology, this compound serves as a valuable tool in biochemical research.
- Molecular Docking Studies : The compound has been utilized in molecular docking studies to understand its binding interactions with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide the design of more potent derivatives .
- Spectroscopic Characterization : Techniques such as FT-IR, UV-Vis spectroscopy, and Density Functional Theory (DFT) calculations have been employed to characterize the compound and predict its behavior in biological systems. Such studies provide insights into the electronic properties and potential reactivity of the compound .
Summary Table of Applications
Properties
Molecular Formula |
C16H12N2O3 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-2-1-3-16-15(13)8-9-17(16)10-12-4-6-14(7-5-12)18(20)21/h1-9,11H,10H2 |
InChI Key |
VCYGBMDWYCHRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.